molecular formula C6H12O4 B13421379 D,L-Mevalonic Acid-d3

D,L-Mevalonic Acid-d3

Cat. No.: B13421379
M. Wt: 151.18 g/mol
InChI Key: KJTLQQUUPVSXIM-FIBGUPNXSA-N
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Description

D,L-Mevalonic Acid-d3: is a deuterated form of mevalonic acid, where three hydrogen atoms are replaced with deuterium. This compound is significant in biochemical research due to its role in the mevalonate pathway, which is crucial for the biosynthesis of terpenes and steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid-d3 can be synthesized from 1,3-pentanediol, 3-(methyl-d3)-5-(phenylmethoxy)- . The synthesis involves several steps, including protection and deprotection of functional groups, and the use of specific reagents to introduce deuterium atoms.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process typically requires stringent conditions to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: D,L-Mevalonic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to mevalonolactone.

    Reduction: Formation of mevalonate.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

D,L-Mevalonic Acid-d3 exerts its effects by participating in the mevalonate pathway. It is converted to mevalonate, which is then phosphorylated to form isopentenyl pyrophosphate (IPP). IPP serves as a precursor for the synthesis of various terpenoids and steroids .

Comparison with Similar Compounds

Uniqueness: D,L-Mevalonic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C6H12O4

Molecular Weight

151.18 g/mol

IUPAC Name

3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/i1D3

InChI Key

KJTLQQUUPVSXIM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCO)(CC(=O)O)O

Canonical SMILES

CC(CCO)(CC(=O)O)O

Origin of Product

United States

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